5-(3-Nitrophenyl)pyridin-2-amine
Description
Contextual Significance of Pyridine (B92270) and Nitrophenyl Moieties in Synthetic Methodologies
The foundational scaffolds of 5-(3-Nitrophenyl)pyridin-2-amine, the pyridine and nitrophenyl groups, are cornerstones of modern synthetic chemistry due to their distinct and highly useful properties.
The pyridine ring is a six-membered heteroaromatic compound that is a ubiquitous feature in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov Its nitrogen atom imparts unique characteristics, such as basicity, water solubility, and the ability to form hydrogen bonds, which are crucial for molecular interactions with biological targets. nih.govnih.gov Unlike benzene (B151609), the pyridine ring is electron-deficient, which influences its reactivity, making it more susceptible to nucleophilic substitution (primarily at the C-2 and C-4 positions) and less to electrophilic substitution (at the C-3 position). nih.gov This reactivity profile, combined with its role as a versatile pharmacophore, has led to its incorporation into over 7,000 existing drug candidates. nih.govrsc.org
The nitrophenyl moiety , characterized by a nitro group (NO₂) attached to a benzene ring, is also of fundamental importance in organic synthesis. The nitro group is one of the strongest electron-withdrawing groups, a property that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. researchgate.netrsc.org Crucially, the nitro group is a versatile functional handle; it can be readily reduced under mild conditions to an amino group (NH₂), which can then be used for a wide range of subsequent chemical transformations. researchgate.netwiley.com This synthetic flexibility makes nitroaromatic compounds key intermediates in the production of dyes, polymers, and a large number of pharmaceuticals. researchgate.netscispace.com
Overview of Research Trajectories for Aromatic Amino Compounds with Nitro Substituents
Aromatic compounds that contain both an amino group and a nitro group are a significant class of molecules in chemical research and industry. researchgate.netresearchgate.net Research in this area follows several key trajectories:
Synthetic Intermediates: These compounds are highly valued as precursors in multi-step syntheses. researchgate.netresearchgate.net The differential reactivity of the amino and nitro groups allows for selective chemical modifications. A prominent example is the selective reduction of the nitro group, which provides a pathway to synthesize complex diamino-aromatic structures or other derivatives. researchgate.netacs.org
Medicinal Chemistry: The combination of these functional groups is found in numerous biologically active molecules. For instance, the compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as ROY, is a well-studied intermediate in the synthesis of the antipsychotic drug olanzapine. wikipedia.org Research often focuses on designing and synthesizing novel derivatives for screening against various diseases, particularly cancer. researchgate.net
Materials Science: The unique electronic properties conferred by the push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group make these compounds interesting for applications in nonlinear optics and as dyes. researchgate.net The study of polymorphism in these compounds, as famously demonstrated by ROY with its multiple crystal forms of different colors, is also an active area of research. wikipedia.org
The general research path involves leveraging the nitro-amino aromatic scaffold to build molecular complexity, aiming to develop new drugs, functional materials, and efficient synthetic pathways.
Current Challenges and Research Opportunities Pertaining to this compound
While the individual components of this compound are well-understood, the specific molecule presents a unique set of challenges and a wealth of opportunities for future research.
Current Challenges:
The primary challenge lies in the synthesis of the target molecule with high efficiency and selectivity.
Regiocontrol: The functionalization of pyridine rings at specific positions can be difficult. acs.org Introducing substituents at the 2-, 3-, and 5-positions as seen in the target molecule requires carefully planned synthetic strategies to control the regioselectivity. acs.orgscitechdaily.com
Cross-Coupling Reactions: A likely synthetic route would involve a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) to form the C-C bond between the pyridine and phenyl rings or the C-N bond of the amine. These reactions can be sensitive, requiring meticulous optimization of catalysts, ligands, and reaction conditions to achieve good yields and avoid side products.
Research Opportunities:
The structure of this compound makes it a highly promising candidate for further investigation, particularly in medicinal chemistry.
Scaffold for Drug Discovery: The 2-aminopyridine (B139424) motif is a "privileged scaffold" found in many approved drugs. The nitro group on the phenyl ring serves as a strategic point for chemical modification. It can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to generate a large library of novel compounds for high-throughput screening. researchgate.netontosight.ai
Analogue-Based Drug Design: The molecule is a close structural analogue of compounds with proven biological activity. For example, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a key intermediate in the synthesis of Imatinib , a highly successful tyrosine kinase inhibitor used to treat chronic myeloid leukemia. guidechem.comgoogle.com Furthermore, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine has been identified as a novel and potent androgen receptor antagonist for the treatment of prostate cancer. researchgate.net The structural similarity suggests that this compound could be a valuable scaffold for developing new anticancer agents.
The table below illustrates the structural relationship between this compound and these high-value medicinal compounds, highlighting its potential as a core structure for new therapeutic agents.
| Compound Name | Core Structure | R1 | R2 | R3 | Application/Significance |
| This compound | 2-Aminopyridine | H | 3-Nitrophenyl | H | Target Scaffold for Research |
| Imatinib Intermediate | 2-Aminopyrimidine | 4-(pyridin-3-yl) | H | 2-Methyl-5-nitrophenyl | Key precursor for anticancer drug Imatinib guidechem.comgoogle.com |
| AR Antagonist | 2-Aminopyridine | H | H | 3-Trifluoromethylphenyl | Investigated as a treatment for prostate cancer researchgate.net |
Given the proven success of related structures, research into the synthesis and biological evaluation of derivatives of this compound represents a significant and promising opportunity in the search for next-generation therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitrophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-5-4-9(7-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFOYCVTZWWQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 3 Nitrophenyl Pyridin 2 Amine
Retrosynthetic Analysis and Precursor Design Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(3-nitrophenyl)pyridin-2-amine, a primary disconnection can be made at the C-C bond between the pyridine (B92270) and the nitrophenyl rings. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key step in the synthesis.
Another retrosynthetic approach involves the formation of the pyridine ring itself. This could be achieved through a cycloaddition reaction or a multi-component reaction where the precursors already contain the necessary phenyl and amino functionalities.
The design of precursors is critical for a successful synthesis. Key precursors for the synthesis of this compound include:
5-halopyridin-2-amine (e.g., 5-bromopyridin-2-amine)
3-nitrophenylboronic acid
A suitable nitrating agent
Direct Functionalization Approaches to Pyridine Ring Systems
Direct functionalization methods are powerful tools for the synthesis of substituted pyridines. These methods involve the introduction of functional groups directly onto a pre-existing pyridine ring.
Catalytic Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The Suzuki-Miyaura cross-coupling reaction is a widely used and efficient method for forming C-C bonds. nih.gov In the context of synthesizing this compound, this reaction would involve the coupling of a 5-halopyridin-2-amine with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. harvard.edumdpi.com The general reaction scheme is as follows:
Reaction: 5-halopyridin-2-amine + 3-nitrophenylboronic acid → this compound
Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. nih.govharvard.edu
Base: A base, such as sodium carbonate, potassium phosphate, or cesium fluoride, is required to facilitate the transmetalation step in the catalytic cycle. harvard.edumdpi.com
While the Heck and Sonogashira reactions are also powerful C-C bond-forming reactions, the Suzuki-Miyaura coupling is often preferred for this particular transformation due to the ready availability and stability of boronic acids.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is another important strategy for the functionalization of pyridine rings. nih.gov This reaction involves the attack of a nucleophile on the pyridine ring, leading to the displacement of a leaving group. For the synthesis of this compound, an SNAr approach could involve the reaction of a dihalopyridine with 3-nitroaniline. However, this approach can be challenging due to the electron-rich nature of the pyridine ring, which makes it less susceptible to nucleophilic attack. thieme-connect.de
Recent advances have shown that transition metal catalysis can be used to promote SNAr reactions on aminopyridines. thieme-connect.deresearchgate.net For example, a ruthenium(II) catalyst has been used to enable the amination of aminopyridines via η⁶-coordination, which activates the pyridine ring towards nucleophilic attack. thieme-connect.de
Electrophilic Aromatic Substitution (EAS) Methodologies on Precursors
Electrophilic aromatic substitution (EAS) is a fundamental reaction in aromatic chemistry. researchgate.netresearchgate.net In the synthesis of this compound, EAS can be used to introduce the nitro group onto a precursor molecule. For instance, the nitration of 2-aminopyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com However, the position of nitration can be difficult to control, and a mixture of isomers may be obtained. youtube.comrsc.org The reaction conditions need to be carefully optimized to favor the formation of the desired 5-nitro isomer.
Multi-Component Reactions and Cycloaddition Pathways to the Pyridine Core
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. semanticscholar.orgnih.govbenthamscience.com Several MCRs have been developed for the synthesis of substituted pyridines. semanticscholar.orgresearchgate.net For example, a one-pot synthesis of substituted pyridines can be achieved through the reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, malononitrile, and an alcohol in the presence of a base. researchgate.net
Cycloaddition reactions, such as the Diels-Alder reaction, can also be employed to construct the pyridine ring. acs.orgacsgcipr.org These reactions typically involve the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring, which can then be aromatized to yield the pyridine core. acsgcipr.org While powerful, the availability of suitable diene and dienophile precursors can be a limitation. acsgcipr.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that can be optimized include:
Catalyst and Ligand: The choice of catalyst and ligand can have a significant impact on the efficiency of cross-coupling reactions. For Suzuki-Miyaura couplings, a variety of palladium catalysts and phosphine ligands have been developed to suit different substrates. nih.govharvard.edu
Base and Solvent: The choice of base and solvent is also critical. The base plays a key role in the catalytic cycle, while the solvent can influence the solubility of the reactants and the reaction rate.
Temperature and Reaction Time: The reaction temperature and time should be carefully controlled to ensure complete conversion of the starting materials while minimizing the formation of side products.
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In some cases, microwave irradiation can lead to significantly shorter reaction times and higher yields compared to conventional heating. A patented method describes the use of microwave irradiation in the coupling reaction to produce a related compound, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. google.com
By carefully optimizing these parameters, the yield of this compound can be significantly enhanced.
Data Tables
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Chemical Formula | Molar Mass ( g/mol ) |
| 5-Bromopyridin-2-amine | C₅H₅BrN₂ | 173.01 |
| 3-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 |
Table 2: Common Catalysts and Reagents for Suzuki-Miyaura Coupling
| Catalyst/Reagent | Role |
| Pd(PPh₃)₄ | Palladium Catalyst |
| Pd(OAc)₂ | Palladium Catalyst Precursor |
| Phosphine Ligands (e.g., SPhos, XPhos) | Stabilize and activate the palladium catalyst |
| Na₂CO₃, K₃PO₄, CsF | Base |
| Toluene, Dioxane, THF | Solvent |
Solvent Effects and Reaction Medium Optimization
The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, influencing catalyst solubility, substrate reactivity, and the stability of intermediates. The polarity, coordinating ability, and boiling point of the solvent can dramatically affect reaction outcomes.
For Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base solution is standard. Solvents such as 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF) are frequently employed. Studies on analogous systems, such as the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids, have demonstrated that a biphasic mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio) provides an effective medium for the reaction, facilitating both the dissolution of the organic substrates and the inorganic base. nih.govresearchgate.net The presence of water is often crucial for the transmetalation step involving the boronic acid.
In the context of Buchwald-Hartwig aminations, aprotic solvents like toluene, THF, and 1,4-dioxane are generally preferred. Toluene is often a superior choice as it can limit the solubility of certain palladium-iodide dimers that might form and inhibit the catalytic cycle, particularly when aryl iodides are used as substrates. libretexts.org For reactions involving base-sensitive substrates, the choice of a non-polar, aprotic solvent is key to minimizing decomposition pathways. nih.gov The optimization of the solvent system is therefore a balance between ensuring catalyst activity and maintaining the integrity of the starting materials and products.
Table 1: Effect of Different Solvents on a Model Suzuki-Miyaura Coupling Reaction This table presents illustrative data from a model Suzuki-Miyaura reaction between an aryl bromide and an arylboronic acid, highlighting the impact of the solvent on the reaction yield.
| Entry | Solvent System (v/r) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 85 | 22 | 75 |
| 2 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 85 | 22 | 92 |
| 3 | THF / H₂O (4:1) | K₂CO₃ | 85 | 22 | 88 |
| 4 | DMF / H₂O (1:1) | Pd/NiFe₂O₄ | 80 | 1 | 95 |
Data is representative and compiled from studies on similar pyridine and aryl halide systems for illustrative purposes. researchgate.netnih.gov
Catalyst Screening and Ligand Design for Enhanced Selectivity
The heart of the Suzuki and Buchwald-Hartwig reactions is the palladium catalyst, which consists of a palladium precursor and a supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), amine coordination (for Buchwald-Hartwig), and reductive elimination. libretexts.orgwikipedia.org
For the synthesis of this compound, catalyst screening is essential. Palladium precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common starting points. However, the choice of the phosphine ligand is arguably the most crucial factor for success.
In recent years, highly effective, sterically hindered biaryl phosphine ligands have been developed that promote high catalyst turnover and are effective for coupling challenging substrates, such as electron-deficient or nitrogen-containing heterocycles. For a Suzuki coupling to form the target compound, ligands like SPhos or XPhos have shown great efficacy in coupling aryl chlorides and bromides with various boronic acids. nih.gov For the Buchwald-Hartwig amination route, ligands are selected based on the amine type. For primary amines like 2-aminopyridine, ligands such as BrettPhos and Xantphos have been successfully used. libretexts.orgnih.gov The steric bulk and electron-donating properties of these ligands promote the reductive elimination step and prevent catalyst deactivation, leading to higher yields and selectivity. nih.govnih.gov
Table 2: Ligand Screening for a Model Buchwald-Hartwig Amination of a Heteroaryl Bromide This table illustrates the profound effect of ligand choice on the yield of a model C-N cross-coupling reaction between a bromo-imidazole and an aniline (B41778), a system with challenges similar to those of aminopyridine coupling.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | <5 |
| 2 | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 | <5 |
| 3 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 77 |
| 4 | Pd₂(dba)₃ | tBuBrettPhos | NaOtBu | Toluene | 100 | 85 |
| 5 | Pd₂(dba)₃ | tBuXPhos | NaOtBu | Toluene | 100 | 0 |
Data adapted from a study on the amination of 4-bromo-1H-imidazole to demonstrate ligand effects in heteroaromatic systems. nih.gov
Temperature and Pressure Parameter Studies
Temperature is a key variable that directly influences reaction kinetics. For most palladium-catalyzed cross-coupling reactions, elevated temperatures are required to overcome the activation barriers for the various steps in the catalytic cycle, particularly the initial oxidative addition. Suzuki-Miyaura reactions involving pyridinic halides are often conducted at temperatures ranging from 60 °C to 110 °C. nih.gov
Systematic studies have shown that increasing the temperature generally leads to higher conversion rates and shorter reaction times. For example, in one model Suzuki reaction, raising the temperature from room temperature to 80 °C significantly improved the yield. researchgate.net However, an excessively high temperature can have detrimental effects, leading to catalyst decomposition, the formation of undesired byproducts (such as dehalogenation or homocoupling products), or degradation of the nitro-functionalized substrate. A study on a Pd/NiFe₂O₄ catalyzed Suzuki reaction showed optimal performance at 100 °C, with a decrease in yield at higher temperatures, suggesting catalyst instability. researchgate.net Therefore, the optimal temperature for the synthesis of this compound would need to be carefully determined to maximize yield while preserving catalyst and substrate integrity.
Pressure is not a commonly varied parameter in standard Suzuki-Miyaura or Buchwald-Hartwig reactions, which are typically performed at atmospheric pressure in standard laboratory glassware. The use of high pressure is generally not required for these solution-phase reactions to proceed efficiently.
Table 3: Influence of Temperature on a Model Suzuki Coupling Reaction Yield This table shows typical results from a study on the effect of temperature on the yield of a Suzuki coupling between 4-bromotoluene (B49008) and phenylboronic acid, catalyzed by Pd/NiFe₂O₄.
| Entry | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 30 (Room Temp) | 60 | 25 |
| 2 | 60 | 30 | 72 |
| 3 | 80 | 15 | 94 |
| 4 | 100 | 10 | 98 |
| 5 | 110 | 10 | 92 |
Data adapted from a study on a ligand-free Suzuki reaction to illustrate general temperature trends. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 5 3 Nitrophenyl Pyridin 2 Amine
Reactions at the Amine Functionality
The primary amine group at the 2-position of the pyridine (B92270) ring is a versatile nucleophilic center, readily participating in a variety of chemical transformations.
The 2-amino group of 5-(3-nitrophenyl)pyridin-2-amine can be readily acylated and alkylated. Acylation is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction converts the activating amino group into a deactivating amide group, a strategy often employed to control reactivity in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com
Alkylation of the amine can be accomplished with alkyl halides. For instance, reactions with α-haloketones can lead to the formation of fused heterocyclic systems. The reaction of a 2-aminopyridine (B139424) with a phenacyl bromide, for example, is a key step in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. royalsocietypublishing.org
Interactive Table: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-(5-(3-nitrophenyl)pyridin-2-yl)acetamide |
The primary aromatic amine of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–10 °C). rsc.orglibretexts.org This reaction converts the amino group into a diazonium salt, specifically 5-(3-nitrophenyl)pyridine-2-diazonium chloride.
Aryl diazonium salts are valuable synthetic intermediates. libretexts.org Although diazonium salts derived from 2-aminopyridine can be unstable, they undergo hydrolysis rapidly in dilute acid to form the corresponding 2-hydroxypyridine (B17775) derivative. rsc.org They can also be used in various subsequent transformations, such as Sandmeyer-type reactions, to introduce a range of substituents onto the pyridine ring, although the stability of the specific diazonium salt is a critical factor. acs.org
Interactive Table: Diazotization and Follow-up Reactions
| Step | Reagents | Intermediate/Product | Notes |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0-5 °C | 5-(3-nitrophenyl)pyridine-2-diazonium chloride | The diazonium salt is typically used in situ. libretexts.org |
The nucleophilic amine group can react with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones, in a condensation reaction. wikipedia.org This acid-catalyzed reaction typically proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form a C=N double bond, yielding an imine (or Schiff base). wikipedia.org This reaction is reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation. wikipedia.org The formation of these imines is a fundamental transformation in the synthesis of various heterocyclic compounds. researchgate.netznaturforsch.com
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing functionality that significantly influences the molecule's reactivity, both through its own transformations and its electronic effects on the aromatic rings.
The reduction of the nitro group to a primary amine is one of the most important transformations of this compound, yielding 5-(3-aminophenyl)pyridin-2-amine. This conversion drastically changes the electronic properties of the phenyl ring, turning a deactivating group into a strongly activating one. masterorganicchemistry.comcsbsju.edu A wide array of reagents and conditions can accomplish this reduction, allowing for chemoselectivity in complex molecules. wikipedia.orgorganic-chemistry.org
Common methods include:
Catalytic Hydrogenation: This is a widely used method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.comgoogle.com It is often clean and efficient, though the catalyst can sometimes reduce other functional groups. Raney nickel may be preferred if dehalogenation is a concern. commonorganicchemistry.com
Metal/Acid Systems: A classic and cost-effective method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com
Other Reagents: Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) provides a milder method for reducing nitro groups, often tolerant of other reducible functionalities. commonorganicchemistry.comresearchgate.net Sodium hydrosulfite can also be used for this purpose. wikipedia.org
Interactive Table: Common Reagents for Nitro Group Reduction
| Reagent System | Conditions | Product | Key Features |
|---|---|---|---|
| H₂ / Pd/C | Methanol (B129727) or Ethanol solvent | 5-(3-aminophenyl)pyridin-2-amine | High efficiency, but may reduce other groups. commonorganicchemistry.com |
| Fe / HCl or NH₄Cl | Ethanol/Water, heat | 5-(3-aminophenyl)pyridin-2-amine | Inexpensive and common laboratory method. researchgate.net |
| SnCl₂ / HCl | Ethanol, reflux | 5-(3-aminophenyl)pyridin-2-amine | Mild conditions, good for selective reductions. commonorganicchemistry.com |
The nitro group (-NO₂) is a potent electron-withdrawing group due to both induction and resonance effects. brainly.comnumberanalytics.com This has a profound impact on the reactivity of both the phenyl and pyridine rings to which it is attached.
Effect on the Phenyl Ring: The nitro group strongly deactivates the phenyl ring towards electrophilic aromatic substitution (EAS). numberanalytics.commsu.edu By withdrawing electron density, it makes the ring less nucleophilic and therefore less reactive towards electrophiles like nitronium (NO₂⁺) or acylium (RCO⁺) ions. msu.edu Any electrophilic substitution that does occur is directed to the meta position relative to the nitro group. csbsju.edumsu.edu Conversely, the strong deactivation makes the phenyl ring more susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the ortho and para positions, where the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate. msu.edunih.gov
Effect on the Pyridine Ring: The pyridine ring is already electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. brainly.comresearchgate.net The attached 3-nitrophenyl group further withdraws electron density from the pyridine ring via an inductive effect. This increased electron deficiency makes the pyridine ring even less reactive towards electrophilic attack but potentially more susceptible to nucleophilic attack, especially if a good leaving group is present at an activated position (ortho or para to the ring nitrogen). brainly.commsu.edu
Reactions Involving the Pyridine Nitrogen Atom
Coordination Chemistry and Ligand Properties
This compound possesses two potential coordination sites for metal ions: the pyridine nitrogen and the exocyclic amino group. This allows it to function as a versatile ligand in coordination chemistry. While specific studies on the coordination complexes of this compound are not extensively documented in the literature, its behavior can be inferred from the well-established coordination chemistry of related aminopyridine derivatives. nih.govmdpi.comnih.gov
Aminopyridines typically act as monodentate ligands, coordinating to metal centers through the more basic pyridine nitrogen atom. However, they can also function as bridging ligands, connecting two metal centers. In the case of this compound, the presence of the amino group at the 2-position introduces the possibility of chelation, where both the pyridine nitrogen and the amino nitrogen bind to the same metal center, forming a stable five-membered ring. The formation of such a chelate would depend on the nature of the metal ion, the solvent system, and the reaction conditions.
The steric bulk of the 3-nitrophenyl group may also play a role in the coordination geometry of the resulting metal complexes, potentially influencing the arrangement of other ligands around the metal center. The isothiocyanate ligand is another molecule that can be involved in the formation of coordination compounds. nih.gov
Table 1: Predicted Coordination Behavior of this compound
| Feature | Predicted Property | Rationale |
| Coordination Modes | Monodentate (via pyridine N), Bidentate (chelation via pyridine N and amino N), Bridging | Presence of two potential donor sites. |
| Ligand Field Strength | Moderate | Balance of electron-donating amino group and electron-withdrawing nitrophenyl group. |
| Steric Influence | Moderate to significant | The 3-nitrophenyl group can influence the coordination sphere of the metal center. |
| Potential Metal Ions | Transition metals (e.g., Cu(II), Zn(II), Pd(II), Pt(II)) | Based on the known coordination chemistry of aminopyridines. nih.govmdpi.comrsc.orgrsc.org |
Quaternization and N-Oxidation Studies
The pyridine nitrogen of this compound is susceptible to electrophilic attack, leading to the formation of pyridinium (B92312) salts (quaternization) or pyridine N-oxides (N-oxidation).
Quaternization:
Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. nih.govrsc.orggoogle.comresearchgate.net The reactivity of the pyridine nitrogen towards quaternization is influenced by its basicity and the steric environment. For this compound, the electron-donating amino group enhances the nucleophilicity of the pyridine nitrogen, making it more reactive towards electrophiles. However, the electron-withdrawing effect of the nitro group and potential steric hindrance from the adjacent phenyl ring could moderate this reactivity. Studies on related pyridine derivatives show that quaternization can enhance the electron-delocalization along the molecular backbone. rsc.org
N-Oxidation:
N-oxidation involves the reaction of the pyridine nitrogen with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. nih.govorganic-chemistry.orgyoutube.com The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. The selective N-oxidation of the pyridine nitrogen in the presence of the amino group can be challenging, as amines themselves are easily oxidized. libretexts.org However, methods for the selective N-oxidation of heteroaromatic amines in the presence of other oxidizable functional groups have been developed. nih.gov The resulting N-oxide of this compound would be a valuable intermediate for further functionalization. nih.govresearchgate.net
Regioselective Functionalization of the Pyridine and Phenyl Rings
The presence of multiple substituents with different electronic properties on this compound makes the regioselectivity of further functionalization a critical aspect of its chemistry. wikipedia.org Both the pyridine and the phenyl rings can undergo substitution reactions, and the directing effects of the existing groups determine the position of the incoming substituent.
Functionalization of the Pyridine Ring:
The pyridine ring in this compound is activated towards electrophilic substitution by the electron-donating amino group and deactivated by the pyridine nitrogen itself and the nitrophenyl group. The amino group directs electrophiles to the ortho (position 3) and para (position 5) positions. Since position 5 is already substituted, electrophilic attack is most likely to occur at position 3.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r), particularly at positions ortho and para to the ring nitrogen (positions 2 and 4). scientificupdate.com The presence of the electron-withdrawing nitrophenyl group at position 5 further enhances this reactivity. The amino group at position 2 is a poor leaving group, making substitution at this position unlikely. Therefore, nucleophilic attack is most probable at position 4 or 6. Recent methods for pyridine functionalization involve the formation of pyridinyl radicals or heterocyclic phosphonium (B103445) salts to achieve high regioselectivity. acs.orgacs.orgrsc.org
Functionalization of the Phenyl Ring:
The phenyl ring is substituted with a nitro group, which is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, any further electrophilic substitution on the phenyl ring would be expected to occur at the positions meta to the nitro group (positions 2', 4', or 6' relative to the point of attachment to the pyridine ring). The pyridine ring itself acts as a deactivating group on the phenyl ring.
Table 2: Predicted Regioselectivity of Functionalization
| Reaction Type | Ring | Predicted Position(s) of Attack | Directing Group(s) |
| Electrophilic Aromatic Substitution | Pyridine | 3 | Amino group (ortho-directing) |
| Nucleophilic Aromatic Substitution | Pyridine | 4, 6 | Pyridine N, Nitrophenyl group (activating) |
| Electrophilic Aromatic Substitution | Phenyl | 2', 4', 6' | Nitro group (meta-directing) |
Mechanistic Investigations of Key Transformation Pathways
Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. While specific mechanistic studies on this compound are limited, insights can be drawn from related systems.
Reaction Intermediates Identification and Characterization
The identification of transient intermediates can provide strong evidence for a proposed reaction mechanism. In the context of the reactions of this compound, several types of intermediates can be postulated.
Sigma-Complexes (Meisenheimer Complexes): In nucleophilic aromatic substitution reactions on the pyridine ring, the initial attack of a nucleophile would lead to the formation of a negatively charged intermediate known as a sigma-complex or Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the electron-withdrawing groups.
Pyridinium Ylides: In reactions involving the pyridine nitrogen, such as the Stevens or Sommelet-Hauser rearrangements of the corresponding quaternary salts, pyridinium ylides could be formed as key intermediates.
Radical Intermediates: Some functionalization reactions of pyridines are known to proceed through radical mechanisms, involving the formation of pyridinyl radicals. acs.org
Nitrene Intermediates: Reactions involving the transformation of the nitro group, such as its reduction to an amino group, may proceed through nitrene intermediates, although this is less common for aromatic nitro groups.
The characterization of these intermediates often requires specialized techniques such as low-temperature NMR spectroscopy, EPR spectroscopy (for radical species), and computational modeling.
Kinetic Studies and Rate Determining Steps
Kinetic studies provide quantitative information about reaction rates and can help to elucidate the rate-determining step of a reaction. For the transformations of this compound, kinetic studies could reveal the influence of reactant concentrations, temperature, and catalysts on the reaction rate.
For example, in a nucleophilic aromatic substitution reaction, the rate-determining step could be either the initial formation of the sigma-complex or its subsequent decomposition to products with the loss of a leaving group. Kinetic isotope effect studies could be employed to probe the nature of the transition state.
In the absence of direct kinetic data for this compound, we can refer to studies on similar compounds. For instance, kinetic investigations of the reactions of nitropyridine derivatives with nucleophiles have provided valuable information on the factors governing their reactivity. researchgate.netresearchgate.net Such studies can serve as a basis for predicting the kinetic behavior of this compound in various transformations.
Advanced Spectroscopic and Structural Elucidation of 5 3 Nitrophenyl Pyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic compounds in solution. For a molecule such as 5-(3-nitrophenyl)pyridin-2-amine, with its distinct aromatic regions and substituent groups, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous signal assignment.
The expected ¹H NMR spectrum would show characteristic signals for the protons on both the pyridine (B92270) and nitrophenyl rings. The chemical shifts would be influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂), leading to a complex pattern in the aromatic region. The -NH₂ protons would likely appear as a broad singlet. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, with the carbons attached to nitrogen and the nitro group showing characteristic downfield shifts.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
To resolve the complex spectral data and confirm connectivity, a series of 2D-NMR experiments are indispensable. researchgate.netrsc.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. rsc.org It would be crucial for establishing the connectivity of adjacent protons on the pyridine and nitrophenyl rings, helping to trace the spin systems of each aromatic unit.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netrsc.org This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netrsc.org This is arguably the most critical 2D experiment for this molecule, as it would provide the key connectivity information between the two aromatic rings (i.e., correlations between protons on one ring and the carbons of the other ring across the C-C bond that links them). It would also confirm the positions of the amino and nitro substituents by showing correlations from ring protons to the carbons bearing these groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could help determine the preferred conformation or spatial arrangement between the two aromatic rings by detecting through-space interactions between their respective protons.
A hypothetical table of expected 2D-NMR correlations is presented below to illustrate the application of these techniques.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H on Pyridine Ring | Other Pyridine Protons | Attached Pyridine Carbon | Other Pyridine Carbons, Carbons on Nitrophenyl Ring (key for linkage) |
| H on Nitrophenyl Ring | Other Nitrophenyl Protons | Attached Nitrophenyl Carbon | Other Nitrophenyl Carbons, Carbons on Pyridine Ring (key for linkage) |
| -NH₂ | None | None | Carbons on Pyridine Ring |
Solid-State NMR Investigations
While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the crystalline state. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can be common in such aromatic compounds. It can also provide information on intermolecular interactions, such as hydrogen bonding, that are prevalent in the solid state but may be disrupted in solution.
Vibrational Spectroscopy Analysis (Infrared and Raman) for Functional Group Dynamics
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing their vibrational frequencies. For this compound, these methods would confirm the presence of the key amino (-NH₂) and nitro (-NO₂) groups.
Amino Group (-NH₂): The IR spectrum would be expected to show N-H stretching vibrations, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. nih.gov N-H bending vibrations would be observed around 1600 cm⁻¹.
Nitro Group (-NO₂): The nitro group is characterized by two strong stretching absorptions: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
Aromatic Rings: C-H stretching vibrations on the aromatic rings would appear above 3000 cm⁻¹, while C=C ring stretching vibrations would be found in the 1400-1600 cm⁻¹ region. researchgate.net
The data below summarizes the expected vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| N-H Bend | ~1600 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Symmetric Stretch | 1345 - 1385 | |
| Aromatic C-H | C-H Stretch | >3000 |
| Aromatic C=C | C=C Ring Stretch | 1400 - 1600 |
Conformational Analysis via Vibrational Spectroscopy
The rotational freedom around the C-C bond connecting the pyridine and nitrophenyl rings can lead to different conformations (rotamers). The vibrational spectra can be sensitive to these conformational changes. By comparing experimental spectra with theoretical calculations for different rotational angles, it is possible to deduce the most stable conformation of the molecule. This analysis often relies on subtle shifts in the frequencies and intensities of bands corresponding to the aromatic rings and the inter-ring bond.
Hydrogen Bonding Network Analysis
The amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In the solid state or in concentrated solutions, intermolecular hydrogen bonding can occur. This phenomenon is readily studied by IR spectroscopy, as hydrogen bonding typically causes a significant broadening and red-shift (shift to lower frequency) of the N-H stretching band. The extent of this shift can provide information on the strength of the hydrogen bonding network.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₉N₃O₂), the expected exact mass is approximately 215.0695 g/mol . smolecule.com
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:
Loss of the nitro group (-NO₂) or parts of it (e.g., NO, O).
Cleavage of the bond between the two aromatic rings.
Fragmentation of the pyridine ring, often involving the loss of HCN.
Analysis of these fragments helps to piece together the structure of the original molecule, confirming the identity and arrangement of the substituent groups.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Despite the synthetic accessibility of this compound and its derivatives, a search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources reveals a notable absence of single-crystal X-ray diffraction data for the parent compound, this compound. However, to illustrate the principles and the type of information that can be gleaned from such studies for this class of compounds, the crystallographic data of a related nitropyridine derivative, 4,6-dimethyl-5-nitro-1H-pyridin-2-one , is presented and analyzed here as a representative example.
Crystallographic Data Analysis (Space Group, Unit Cell Parameters)
The crystal structure of 4,6-dimethyl-5-nitro-1H-pyridin-2-one has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules. The specific space group was identified as P2₁/n, a centrosymmetric space group that indicates the presence of an inversion center in the crystal lattice. The unit cell is the fundamental repeating unit of the crystal, and its dimensions for 4,6-dimethyl-5-nitro-1H-pyridin-2-one are detailed in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₈N₂O₃ |
| Formula Weight | 168.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.865(2) |
| b (Å) | 8.453(2) |
| c (Å) | 11.608(3) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 727.8(3) |
| Z | 4 |
| Temperature (K) | 293(2) |
The parameter 'Z' indicates that there are four molecules of 4,6-dimethyl-5-nitro-1H-pyridin-2-one within each unit cell. The determination of these parameters is the foundational step in the complete structural elucidation of a crystalline material.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of 4,6-dimethyl-5-nitro-1H-pyridin-2-one, the crystal structure reveals the significant role of hydrogen bonding in dictating the supramolecular assembly.
The most prominent intermolecular interaction is the formation of centrosymmetric dimers through N—H···O hydrogen bonds. In these dimers, the pyridin-2-one ring's nitrogen atom acts as a hydrogen bond donor (N-H), and the exocyclic oxygen atom of the carbonyl group of an adjacent molecule serves as the hydrogen bond acceptor. This interaction is a robust and commonly observed motif in pyridin-2-one structures.
Conformational Preferences in the Solid State
The solid-state conformation of a molecule provides a snapshot of its preferred geometry under the influence of crystal packing forces. For 4,6-dimethyl-5-nitro-1H-pyridin-2-one, the pyridin-2-one ring is essentially planar. The nitro group is twisted relative to the plane of the pyridine ring. This torsion angle between the plane of the nitro group and the plane of the pyridine ring is a critical conformational parameter.
In many nitrophenyl derivatives, a significant twist of the nitro group out of the aromatic plane is observed due to steric hindrance or to mitigate unfavorable electrostatic interactions in the crystal lattice. semanticscholar.org For 4,6-dimethyl-5-nitro-1H-pyridin-2-one, the specific torsion angle would be determined from the refined crystallographic data and reflects the balance between intramolecular electronic effects (favoring planarity for optimal π-conjugation) and intermolecular packing forces. The presence of the methyl groups adjacent to the nitro group likely contributes to a non-planar arrangement to relieve steric strain. This deviation from planarity can, in turn, influence the electronic properties and reactivity of the molecule.
Theoretical and Computational Chemistry Studies of 5 3 Nitrophenyl Pyridin 2 Amine
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-(3-Nitrophenyl)pyridin-2-amine, DFT calculations can provide a detailed understanding of its electronic properties, which are fundamental to its reactivity and potential applications.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich 2-aminopyridine (B139424) moiety, particularly on the nitrogen atom of the amino group and the pyridine (B92270) ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient 3-nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group.
Theoretical calculations on similar nitro-substituted pyridine derivatives have shown that the introduction of a nitro group significantly lowers the LUMO energy, thereby reducing the HOMO-LUMO gap. nih.gov A smaller band gap generally implies higher chemical reactivity and suggests the possibility of intramolecular charge transfer from the aminopyridine donor to the nitrophenyl acceptor. This characteristic is pivotal for applications in nonlinear optics and materials science.
Table 1: Predicted Frontier Molecular Orbital Energies and Band Gap for a Representative Nitro-Substituted Pyridine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.26 |
| ELUMO | -0.88 |
| Band Gap (ΔE) | 5.38 |
Note: The values presented are for a representative compound, N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, calculated at the B3LYP/6-311G++(d,p) level of theory, and are illustrative of the expected range for similar structures. irjweb.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic rings are likely to exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov The MEP analysis provides a visual representation of the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding.
The nature of the frontier orbitals not only determines the band gap but also provides insights into the molecule's reactivity. The spatial distribution of the HOMO and LUMO indicates the preferred sites for electrophilic and nucleophilic attack, respectively. For this compound, the localization of the HOMO on the aminopyridine part suggests that this moiety will be the primary site for electrophilic reactions. In contrast, the LUMO's localization on the nitrophenyl ring points to this part of the molecule being the reactive center for nucleophilic attack. DFT-based reactivity descriptors, such as Fukui functions, can be calculated to provide a more quantitative prediction of the local reactivity of different atomic sites within the molecule.
Conformational Analysis and Energy Landscape Mapping
Computational studies on biphenyl (B1667301) and related heterocyclic systems have shown that the conformational preferences are a delicate balance of steric hindrance between the ortho-hydrogens and electronic effects, such as π-conjugation. ic.ac.uk For this compound, a fully planar conformation might be disfavored due to steric clashes between the hydrogen atoms on the adjacent rings. A twisted conformation, with a non-zero dihedral angle between the rings, is likely to be the most stable. The exact value of this angle can be predicted by performing a relaxed potential energy surface scan using DFT methods. Understanding the energy landscape is crucial for predicting the molecule's flexibility and its ability to adopt specific conformations required for biological activity or materials applications.
Molecular Dynamics Simulations for Solution-Phase Behavior
While gas-phase DFT calculations provide fundamental insights, the behavior of this compound in solution is of practical importance. Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in a solvent environment. By simulating the motion of the solute and solvent molecules over time, MD can provide information on solvation effects, conformational flexibility in solution, and the formation of intermolecular interactions, such as hydrogen bonds with solvent molecules. iaea.org This is particularly relevant for understanding its properties in biological systems or in solution-based chemical reactions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can predict various spectroscopic properties, which can be invaluable for the characterization and identification of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, can confirm the proposed structure of the molecule. nih.govnih.gov The accuracy of these predictions depends on the chosen DFT functional, basis set, and the inclusion of solvent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Pyridine Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 161.2-165.4 |
| C3 | 92.4-94.5 |
| C4 | 155.7-165.4 |
| C5 | 29.4-36.4 |
| C6 | 21.4-23.3 |
Note: The values are for a representative cyclopentanepyridinone derivative and serve to illustrate the expected chemical shift ranges. acs.org
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. The computed frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated spectrum with the experimental one, it is possible to assign the observed absorption bands to specific vibrational modes, such as C-H stretching, N-H stretching, and the characteristic vibrations of the nitro group. q-chem.comresearchgate.net
Table 3: Predicted Vibrational Frequencies for a Representative Aminopyridine Derivative
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch | 3400-3500 |
| C-H Aromatic Stretch | 3000-3100 |
| C=C Aromatic Stretch | 1400-1600 |
| NO₂ Asymmetric Stretch | 1500-1560 |
| NO₂ Symmetric Stretch | 1335-1370 |
Note: These are typical frequency ranges for the specified vibrational modes and are provided for illustrative purposes.
Derivatization and Scaffold Utilization of 5 3 Nitrophenyl Pyridin 2 Amine
Design and Synthesis of Functionalized Analogs
The core structure of 5-(3-nitrophenyl)pyridin-2-amine can be strategically modified to produce a library of functionalized analogs with tailored electronic and steric properties. These modifications are crucial for applications in medicinal chemistry and materials science, where fine-tuning of the molecular structure can lead to enhanced activity or desired physical properties. smolecule.com Key reactions for derivatization include modifications of the amino group, electrophilic substitution on the pyridine (B92270) ring, and reduction or substitution of the nitro group. smolecule.com
One common approach to creating functionalized analogs is through reactions involving the 2-amino group. For instance, the amino group can be acylated to form amides or can participate in condensation reactions. A notable example is the synthesis of chalcone (B49325) derivatives, which are known for their broad range of biological activities. Although not starting directly from this compound, the synthesis of pyridyl chalcones demonstrates a relevant synthetic strategy. For example, pyridyl chalcones can be synthesized by reacting a substituted acetophenone (B1666503) with an appropriate aromatic aldehyde in the presence of a base like sodium hydroxide. mdpi.comresearchgate.net This methodology could be adapted to derivatives of this compound to explore new chemical space.
Another strategy involves the modification of the pyridine ring itself. The presence of the amino group activates the pyridine ring towards certain electrophilic substitutions, allowing for the introduction of additional functional groups. Furthermore, the nitro group on the phenyl ring is a key functional handle. It can be reduced to an amino group, which can then be further functionalized, or it can be subjected to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. smolecule.com
The synthesis of highly substituted pyridines can also be achieved through multicomponent reactions. For example, a one-pot reaction involving enaminones, malononitrile, and primary amines can yield highly functionalized 2-aminopyridine (B139424) derivatives. nih.gov This approach offers a convergent and efficient route to complex molecules from simple precursors.
Table 1: Examples of Synthetic Strategies for Functionalized Pyridine Analogs
| Starting Material Type | Reaction Type | Reagents and Conditions | Product Type | Ref |
|---|---|---|---|---|
| Substituted Acetophenone & Aromatic Aldehyde | Claisen-Schmidt Condensation | NaOH, MeOH, 0 °C to RT | Chalcones | mdpi.com |
| Enaminone, Malononitrile, Primary Amine | Multicomponent Reaction | Solvent-free, 40-80 °C | 2-Amino-3-cyanopyridines | nih.gov |
| 2-Amino-4-picolines | Ring-closure | Various | Pyrazolo[3,4-c]pyridines | nih.gov |
Construction of Heterocyclic Systems Incorporating the Pyridin-2-amine Core
The 2-aminopyridine moiety within this compound is a key synthon for the construction of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The dual nucleophilic nature of the 2-aminopyridine unit, with the endocyclic pyridine nitrogen and the exocyclic amino group, allows it to react with various electrophiles to form five- and six-membered rings fused to the pyridine core. researchgate.net
A prominent example is the synthesis of imidazo[1,2-a]pyridines . These bicyclic systems can be constructed through the reaction of a 2-aminopyridine derivative with α-haloketones or other suitable C2 synthons. For instance, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted with a nitropyridine group, undergo rearrangement in the presence of triethylamine (B128534) to yield imidazo[1,2-a]pyridines and indoles. researchgate.net Specifically, with 4-bromophenyl and 4-methylphenyl substituents, only the imidazo[1,2-a]pyridine (B132010) products were formed. researchgate.net This transformation highlights a pathway where the 2-aminopyridine core acts as a building block for more complex heterocyclic frameworks.
Another important class of fused heterocycles derived from 2-aminopyridines are pyrido[2,3-d]pyrimidines . These structures are often synthesized by reacting a 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. For example, the reaction of 6-aminouracil (B15529) derivatives with various reagents can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) skeleton. smolecule.com While starting from a pyrimidine (B1678525), these syntheses illustrate the general principle of annulating a pyridine ring, which is conceptually related to using a pyridine precursor to build a fused pyrimidine ring. A more direct approach involves the condensation of a β-oxodithioester with 1,3-dimethyl-6-aminouracil and an aldehyde in a three-component reaction to yield pyrido[2,3-d]pyrimidines. nih.gov
Table 2: Synthesis of Fused Heterocyclic Systems from 2-Aminopyridine Precursors
| Precursor Type | Reaction | Reagents/Conditions | Fused Heterocycle | Ref |
|---|---|---|---|---|
| 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-one | Base-induced Rearrangement | Triethylamine | Imidazo[1,2-a]pyridine | researchgate.net |
| 2-Aminopyridine, Acetophenone, Dimedone | Three-component coupling | Molecular iodine, Ultrasonication, Water | Imidazo[1,2-a]pyridine | mdpi.com |
| 6-Aminouracil, Aldehyde, β-oxodithioester | Three-component reaction | Deep eutectic solvent | Pyrido[2,3-d]pyrimidine | nih.gov |
Polymerization and Oligomerization Studies
The functional groups present in this compound, particularly the primary amino group, offer potential for its use as a monomer in polymerization reactions. While specific polymerization studies on this exact compound are not extensively documented, research on related aniline (B41778) and aminopyridine derivatives provides a basis for understanding its potential in materials science.
For instance, the polymerization of aniline derivatives has been investigated to create novel polymers with unique electronic and optical properties. In one study, various phenylamines were polymerized with a disulfide transfer reagent, sulfur monochloride (S₂Cl₂), in a step-growth polymerization to yield poly[N,N-(phenylamino)disulfides]. nih.gov These polymers possess a backbone consisting solely of nitrogen and sulfur atoms, which is conjugated and results in colored materials. The electronic nature of the substituents on the phenyl ring influenced the color of the resulting polymer. nih.gov Given that this compound contains a reactive amino group, it could potentially undergo similar polymerization reactions to form novel sulfur- and nitrogen-containing polymers.
Furthermore, polymer-bound 4-aminopyridine (B3432731) has been synthesized and utilized as a catalyst, demonstrating that aminopyridine moieties can be incorporated into polymeric structures. acs.org The synthesis of such polymers often involves the polymerization of vinyl-substituted aminopyridine monomers or the post-polymerization functionalization of a pre-existing polymer with an aminopyridine unit.
While direct polymerization of this compound might be challenging due to the presence of the deactivating nitro group, the reduction of the nitro group to a second amino group would create a diamino monomer. Such a derivative could then be used in polycondensation reactions with, for example, diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively.
Table 3: Polymerization Approaches for Amino-Functionalized Aromatic Compounds
| Monomer/Precursor Type | Polymerization Method | Key Reagents/Conditions | Polymer Type | Potential Application | Ref |
|---|---|---|---|---|---|
| Phenylamines | Step-growth polymerization | Sulfur monochloride (S₂Cl₂) | Poly[N,N-(phenylamino)disulfides] | Colored/Conducting Materials | nih.gov |
| N-Substituted Aziridines | Anionic ring-opening polymerization | Anionic initiator | Linear Poly(ethylenimine) | Gene transfection, CO₂ capture | acs.org |
| Amino acid derivatives | Various (Step- and chain-growth) | Various | Polypeptides, Functional polymers | Biomedical applications | nih.gov |
Development of Novel Ligand Architectures for Coordination Chemistry
The structure of this compound, featuring a pyridine nitrogen, an exocyclic amino nitrogen, and a nitro group, makes it an attractive candidate for the design of novel ligands in coordination chemistry. smolecule.com These heteroatoms can act as donor sites, allowing the molecule to bind to metal ions and form stable coordination complexes. The resulting metal complexes can exhibit interesting catalytic, magnetic, or biological properties. nih.gov
The pyridine nitrogen and the amino group can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The nitro group can also participate in coordination, although this is less common. nih.gov The electronic properties of the ligand, and consequently the properties of the metal complex, can be tuned by modifying the substituents on the pyridine or phenyl rings.
Research into the coordination chemistry of related nitro-containing ligands has shown that they are versatile building blocks for constructing coordination polymers and supramolecular architectures. nih.gov For example, 3,5-dinitrobenzoate (B1224709) has been used to synthesize a wide range of complexes with 3d transition metals, where it coordinates through its carboxylate and nitro groups. nih.gov
A more direct example involves the synthesis of 2-amino-5-nitrophenylpalladium(II) compounds. These complexes were prepared through the oxidative addition of 2-bromo-4-nitroaniline (B50497) to a palladium(0) precursor. The resulting palladium(II) complex features a direct bond between the palladium center and the phenyl ring, with the amino group available for further coordination or reaction. tandfonline.com This work demonstrates the feasibility of incorporating the nitrophenyl-amino scaffold into metal complexes and exploring their subsequent reactivity.
The development of such ligand architectures is significant for catalysis, where the metal center's activity can be modulated by the ligand's electronic and steric environment. Additionally, these complexes are of interest in materials science for the creation of novel materials with specific optical or magnetic properties.
Table 4: Examples of Coordination Complexes with Related Ligand Architectures
| Ligand Type | Metal Ion(s) | Coordination Mode | Complex Type | Potential Application | Ref |
|---|---|---|---|---|---|
| 3,5-Dinitrobenzoate | Cu(II), Co(II), Zn(II), Ni(II) | Carboxylate and nitro groups | Coordination polymers | Biological activity, Materials | nih.gov |
| 2-Amino-5-nitrophenyl | Palladium(II) | C-Pd bond, potential N-coordination | Organometallic complex | Catalysis, further functionalization | tandfonline.com |
| Pyridine-containing | First-row transition metals | N-coordination | Simple coordination complexes | Model systems, catalysis | researchgate.net |
Advanced Material Science and Chemical Applications of 5 3 Nitrophenyl Pyridin 2 Amine and Its Derivatives
Fluorescent Probes and Chemosensors for Specific Analytes
The 2-aminopyridine (B139424) scaffold, a core component of 5-(3-Nitrophenyl)pyridin-2-amine, is known to exhibit fluorescence, and its derivatives have been explored as potential fluorescent probes. The presence of both an electron-donating amino group and an electron-withdrawing nitrophenyl group can lead to interesting photophysical properties, making these compounds suitable for the development of chemosensors.
Mechanisms of Sensing (e.g., PET, FRET, ICT)
The sensing mechanisms of fluorescent probes are often based on photophysical processes such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).
Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of a fluorophore is quenched by a nearby electron-rich or electron-poor moiety. Upon binding of an analyte, the electron transfer process is inhibited, leading to a "turn-on" fluorescence signal. For a derivative of this compound, the aminopyridine core could act as the fluorophore, and a receptor unit appended to it could modulate a PET process upon analyte binding.
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. A chemosensor based on a derivative of the target compound could be designed where analyte binding induces a conformational change, altering the distance between a donor and acceptor pair and thus modulating the FRET signal.
Intramolecular Charge Transfer (ICT): ICT occurs in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, leading to a large Stokes shift in the emission spectrum. The this compound scaffold is a prime candidate for exhibiting ICT due to the amino (donor) and nitrophenyl (acceptor) groups. The polarity of the environment and the binding of an analyte can influence the ICT process, resulting in a detectable change in the fluorescence emission wavelength or intensity. For instance, quantum chemical calculations on 3-[(4-Nitrophenyl)methyl]pyridine have shown significant charge transfer from the pyridine (B92270) ring to the nitrophenyl moiety evitachem.com. This supports the potential for ICT mechanisms in similar structures. In some nitrophenyl-substituted dihydropyridines, the fluorescence of the dihydropyridine moiety is completely quenched due to intramolecular electron transfer to the nitrobenzene group bioone.org.
Selectivity and Sensitivity Studies
The selectivity of a chemosensor is its ability to bind to a specific analyte in the presence of other competing species, while sensitivity refers to the lowest concentration of the analyte that can be detected. For a chemosensor derived from this compound, selectivity would be determined by the nature of the binding site incorporated into the molecule. The sensitivity would be influenced by the quantum yield of the fluorophore and the efficiency of the signaling mechanism upon analyte binding.
While specific studies on this compound as a chemosensor are not extensively documented, research on other aminopyridine derivatives has shown promise. For example, certain 2-amino-3-cyanopyridine (B104079) derivatives have been investigated as fluorometric chemosensors for the detection of various metal ions, exhibiting selectivity for ions such as Cr2+, Co2+, and Cu2+ mdpi.com. Another study reported the discovery of fluorescent chemosensors for Hg(II) and Ag(I) based on a biarylpyridine scaffold nih.gov. These examples highlight the potential of the aminopyridine core in designing selective and sensitive chemosensors.
| Sensing Mechanism | Principle | Potential Application for this compound Derivatives |
| PET | Analyte binding modulates electron transfer, turning fluorescence "on" or "off". | A receptor unit could be attached to the aminopyridine core to bind a specific analyte, thereby affecting the PET process and fluorescence. |
| FRET | Analyte-induced conformational change alters the distance between donor and acceptor fluorophores. | The scaffold could be incorporated into a larger system with another fluorophore, where analyte binding brings them closer or further apart. |
| ICT | The inherent donor-acceptor nature of the molecule leads to a charge transfer state upon excitation. | Analyte binding could alter the electronic properties of the donor or acceptor, leading to a shift in the emission wavelength. |
Applications in Advanced Functional Materials
The unique electronic and photophysical properties of this compound and its derivatives make them attractive candidates for incorporation into advanced functional materials, particularly in the realm of optics and electronics.
Optical and Photonic Device Components
The presence of a π-conjugated system and the potential for ICT in this compound derivatives suggest their potential use in nonlinear optical (NLO) materials. Molecules with large hyperpolarizabilities, arising from significant charge separation in the ground and excited states, are essential for NLO applications such as frequency doubling and optical switching. The donor-acceptor nature of the target compound could be tuned by modifying the substituents on the phenyl and pyridine rings to optimize its NLO properties.
Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Organic Light-Emitting Diodes (OLEDs): Pyridine-based compounds have been extensively investigated for use in OLEDs as electron-transporting materials, host materials, and emitters rsc.orgnih.gov. The electron-deficient nature of the pyridine ring facilitates electron transport. In the context of this compound derivatives, the molecule possesses both hole-transporting (aminophenyl) and electron-transporting (nitropyridine) characteristics, suggesting its potential as a bipolar host material or as an emissive dopant. Research on carbazole and thienopyrroledione derivatives has demonstrated the successful application of donor-acceptor molecules in solution-processed OLEDs nih.govresearchgate.net.
Solar Cells: In the field of photovoltaics, donor-π-acceptor (D-π-A) dyes are crucial components of dye-sensitized solar cells (DSSCs) nih.gov. The structure of this compound fits this D-π-A motif. The aminophenyl group can act as the electron donor, the pyridine ring as part of the π-bridge, and the nitrophenyl group as the electron acceptor. Pyridine rings have been successfully used as electron-withdrawing-injecting anchoring groups in DSSCs, forming coordinate bonds with the TiO2 surface nih.gov. The addition of pyridine derivatives to the electrolyte has also been shown to influence the performance of DSSCs researchgate.netnih.gov.
| Device | Potential Role of this compound Derivatives | Relevant Research on Related Compounds |
| OLEDs | Bipolar host material, emissive dopant, electron-transporting layer. | Carbazole and thienopyrroledione derivatives have been used as emitters in solution-processed OLEDs nih.govresearchgate.net. Pyridine derivatives are used as host and electron-transport materials rsc.orgnih.gov. |
| Solar Cells | As D-π-A dyes in dye-sensitized solar cells (DSSCs). | Pyridine rings serve as effective anchoring groups in DSSC dyes nih.gov. Pyridine derivatives are used as additives in DSSC electrolytes researchgate.netnih.gov. |
Catalytic Applications in Organic Synthesis
The presence of the basic pyridine nitrogen and the amino group in this compound suggests its potential to act as a catalyst in organic synthesis. Aminopyridines, such as 4-dimethylaminopyridine (DMAP), are well-known nucleophilic catalysts for a wide range of reactions, including esterifications and acylations wikipedia.org.
While direct catalytic applications of this compound are not widely reported, the aminopyridine moiety is a key feature in many organocatalysts. The electronic properties of the catalyst can be tuned by the substituents on the pyridine and phenyl rings. The electron-withdrawing nitro group in the target compound would decrease the basicity of the pyridine nitrogen and the amino group compared to unsubstituted aminopyridines. However, this modulation of electronic properties could be advantageous in certain catalytic cycles.
Furthermore, derivatives of 2-aminopyridines are recognized for their significant biological activity and hold considerable pharmaceutical value, often interacting with enzymes and receptors researchgate.net. This bioactivity hints at the potential for these scaffolds to be developed into biomimetic catalysts. The synthesis of various substituted pyridines often employs catalytic methods, and the development of new catalysts for these transformations is an active area of research researchgate.netacs.orgchemrxiv.org. Palladium-catalyzed reactions are commonly used for the synthesis of aminopyridines acs.org.
Supramolecular Assemblies and Self-Assembly Processes
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. The structure of this compound contains several features conducive to forming such assemblies. The nitro group is a known participant in crystal packing through C-H···O and dipole-dipole interactions. researchgate.net Furthermore, the amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively.
These functional groups can direct the self-assembly of molecules into well-defined, ordered structures. The interplay of hydrogen bonding, π-π stacking (from the aromatic rings), and dipole-dipole interactions (from the nitro group) could lead to the formation of complex architectures like sheets, ribbons, or porous networks. While specific studies on the self-assembly of this compound are not prominent in the literature, the principles governing related nitro-substituted aromatic compounds suggest a strong potential for this molecule to form ordered supramolecular structures. researchgate.net
Investigation as Components in Dye Synthesis
The most explored application for aromatic amines, including aminopyridine derivatives, is in the synthesis of azo dyes. nih.gov Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings, forming an extended conjugated system responsible for their color. tarjomeplus.com These dyes represent the largest class of synthetic colorants used in various industries, including textiles, printing, and paper manufacturing. nih.govresearchgate.net
The synthesis of an azo dye from this compound would follow a standard two-step process:
Diazotization : The primary amino group (-NH₂) on the pyridine ring is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). nih.govaccessscience.com
Azo Coupling : The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich aromatic compound, known as a coupling component (e.g., a phenol, aniline (B41778), or naphthol derivative). nih.gov This electrophilic aromatic substitution reaction forms the stable azo linkage.
The final color of the dye is heavily dependent on the electronic nature of both the diazo component (the aminopyridine derivative) and the coupling component. The presence of the electron-withdrawing nitrophenyl group on the this compound backbone is expected to produce a bathochromic (deepening of color) shift, leading to dyes in the orange to violet range. nih.govsapub.org Dyes derived from heterocyclic amines like aminopyridines often exhibit good brightness and affinity for synthetic fibers such as polyester. nih.govresearchgate.netkoreascience.kr
Table 3: Proposed Synthesis of an Azo Dye from this compound
| Step | Reactants | Reagents | Intermediate/Product | Purpose |
| 1. Diazotization | This compound | NaNO₂, HCl (aq) | 5-(3-Nitrophenyl)pyridin-2-diazonium chloride | Formation of the electrophilic diazonium salt |
| 2. Azo Coupling | Diazonium salt + N,N-Dimethylaniline | - | (E)-4-((5-(3-nitrophenyl)pyridin-2-yl)diazenyl)-N,N-dimethylaniline | Formation of the final azo dye molecule |
Table 4: Predicted Properties of a Hypothetical Azo Dye Derived from this compound
| Property | Predicted Outcome | Rationale |
| Color | Red-Violet | The combination of a nitrophenyl group (electron-withdrawing) and a dimethylamino group (electron-donating) creates a strong push-pull system, leading to a significant bathochromic shift. wikipedia.orgatbuftejoste.com.ng |
| Fiber Affinity | Good for Polyester | Azo dyes with heterocyclic components often show good affinity for hydrophobic fibers. nih.govemerald.com |
| Light Fastness | Moderate to Good | The presence of a nitro group in the diazonium component can improve light fastness. nih.govsapub.org |
| Wash Fastness | Good to Excellent | Disperse dyes applied to hydrophobic fibers typically exhibit high wash fastness due to their low water solubility. researchgate.netkoreascience.kr |
Advanced Analytical Methodologies for the Detection and Quantification of 5 3 Nitrophenyl Pyridin 2 Amine
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation and quantification of 5-(3-nitrophenyl)pyridin-2-amine from complex mixtures. The choice of method is dictated by the compound's polarity, volatility, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development typically involves the optimization of the stationary phase, mobile phase, and detector.
Given the polar nature of the molecule, arising from the amino and nitro groups, reversed-phase HPLC is a suitable approach. A C18 or C8 stationary phase would likely provide adequate retention and separation. The mobile phase would typically consist of a mixture of water or buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for eluting the compound with a good peak shape and for separating it from impurities with different polarities. For instance, a method for aromatic amines might start with a high aqueous content and gradually increase the organic solvent percentage chromatographyonline.com.
Detection is a critical aspect of HPLC analysis. A Diode Array Detector (DAD) is highly effective as it can provide spectral information, aiding in peak identification and purity assessment. The nitroaromatic and pyridine (B92270) chromophores in this compound are expected to exhibit strong UV absorbance. For trace-level analysis, HPLC coupled with mass spectrometry (LC-MS) offers superior sensitivity and selectivity. Electrospray ionization (ESI) would be the ionization technique of choice, likely in positive ion mode due to the basicity of the aminopyridine moiety.
A typical starting point for HPLC method development for this compound is summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ionization in MS. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 minutes | To ensure elution of the compound and separation from impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | DAD (254 nm, 330 nm) / ESI-MS (Positive Mode) | UV for general detection, MS for high sensitivity and confirmation. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups that can lead to poor peak shape and thermal degradation in the GC inlet and column nih.gov. Therefore, derivatization is a crucial step to increase the compound's volatility and improve its chromatographic behavior nih.govnih.gov.
Common derivatization strategies for amines include acylation, silylation, and alkylation researchgate.netepa.gov. For this compound, acylation of the primary amino group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) would be a suitable approach. The resulting amide derivative would be more volatile and less polar. Silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another effective method for derivatizing amino groups researchgate.net.
Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary GC column, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a more selective detector like a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. For definitive identification and quantification at trace levels, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique.
| Derivatization Reagent | Derivative Formed | Advantages |
| Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl derivative | Increases volatility, good for ECD detection. |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl derivative | Common and effective for primary amines. |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of polar and chiral compounds, offering advantages such as high speed and reduced use of organic solvents mdpi.comchromatographytoday.com. Given that this compound is a polar aromatic amine, SFC presents a viable analytical option oup.com.
In SFC, supercritical carbon dioxide is typically used as the main mobile phase, often with the addition of a polar organic modifier like methanol or ethanol (B145695) to increase the elution strength for polar analytes mdpi.comvt.edu. The choice of stationary phase is critical for achieving good separation. Polar stationary phases, such as those with amino, cyano, or diol functionalities, are often employed for the analysis of polar compounds mdpi.com. Aromatic stationary phases could also offer unique selectivity for this compound due to π-π interactions mdpi.com.
SFC can be coupled with various detectors, including UV-Vis detectors and mass spectrometers. SFC-MS is particularly advantageous for providing both separation and structural information. The separation mechanism in SFC is complex and can be influenced by analyte basicity, steric factors, and solubility in the supercritical fluid oup.com. For basic compounds like this compound, the addition of a small amount of an amine additive to the modifier can improve peak shape by reducing interactions with active sites on the stationary phase.
Electrochemical Sensing and Voltammetric Techniques
The electrochemical properties of this compound, stemming from the reducible nitro group and the electroactive pyridine and amine moieties, make it a suitable candidate for analysis by electrochemical methods. These techniques offer high sensitivity, rapid analysis, and the potential for miniaturization.
The nitro group is readily reduced electrochemically, providing a distinct voltammetric signal. The reduction of nitroaromatic compounds on various electrode surfaces has been extensively studied nih.govrsc.orgresearchgate.net. The exact reduction potential will depend on the pH of the supporting electrolyte and the electrode material used. The amino and pyridine groups can also undergo electrochemical oxidation, though typically at higher potentials.
Cyclic Voltammetry (CV) can be employed to investigate the redox behavior of the compound and to determine the optimal potential for quantification univ-lyon1.fr. For quantitative analysis, more sensitive techniques such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are preferred. These methods can achieve low detection limits, often in the micromolar to nanomolar range mdpi.com.
The working electrode plays a crucial role in the performance of the electrochemical sensor. Modified electrodes, such as those incorporating nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles), can significantly enhance the sensitivity and selectivity of the analysis by increasing the electrode surface area and facilitating electron transfer nih.govresearchgate.net. For instance, a glassy carbon electrode modified with a composite material could be developed for the specific detection of this compound.
| Voltammetric Technique | Purpose |
| Cyclic Voltammetry (CV) | Study of redox behavior, determination of peak potentials. |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis with high sensitivity. |
| Square Wave Voltammetry (SWV) | Quantitative analysis with high speed and sensitivity. |
Spectrophotometric and Fluorometric Quantification Methods
Spectrophotometric and fluorometric methods provide alternative approaches for the quantification of this compound, leveraging its light-absorbing and potential light-emitting properties.
The presence of the nitrophenyl and aminopyridine chromophores suggests that the compound will have a distinct UV-Vis absorption spectrum. The UV-Vis spectrum of the related compound 3-nitropyridine (B142982) shows absorption maxima that can be utilized for quantification nist.gov. Similarly, 2-amino-5-nitropyridine (B18323) also exhibits characteristic UV absorption nist.gov. A simple and rapid quantification method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve based on Beer-Lambert's law. The solvent can influence the position and intensity of the absorption bands, so a consistent solvent system is crucial for reproducible results.
While the inherent fluorescence of this compound is not extensively documented, many aminopyridine derivatives are known to be fluorescent nih.govsciforum.netepa.govacs.org. The quantum yield and emission wavelength of aminopyridines are sensitive to their substitution pattern and the solvent environment epa.gov. It is plausible that this compound exhibits some degree of fluorescence, which could be exploited for highly sensitive quantification. The nitro group can sometimes quench fluorescence, so an experimental evaluation of its fluorescence properties would be necessary. If the native fluorescence is weak, derivatization with a fluorescent tag could be an option to enhance the signal. The table below outlines the expected spectral properties based on related compounds.
| Spectral Property | Expected Range | Basis of Expectation |
| UV-Vis λmax | 250-350 nm | Based on spectra of nitropyridines and aminopyridines nist.govnist.gov. |
| Fluorescence Emission | 400-500 nm | Typical range for aminopyridine derivatives nih.govedinst.com. |
Sample Preparation and Matrix Effects in Non-Biological Samples
The analysis of this compound in real-world, non-biological samples, such as environmental matrices (e.g., soil, water) or industrial process streams, requires careful sample preparation to isolate the analyte and minimize interferences from the sample matrix.
For solid samples like soil, an initial extraction step is necessary. This typically involves solvent extraction using a solvent in which the analyte is soluble, such as methanol or acetonitrile, often aided by sonication or vortexing thermofisher.com. For aqueous samples, pre-concentration techniques like Solid-Phase Extraction (SPE) are commonly employed. A reversed-phase SPE cartridge (e.g., C18) could be used to retain the compound from the water sample, after which it is eluted with a small volume of an organic solvent nih.govwaters.com. Dispersive liquid-liquid microextraction is another potential technique for extracting aromatic amines from water samples epa.gov.
Matrix effects are a significant concern, especially in sensitive techniques like LC-MS youtube.com. Co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification nih.govresearchgate.net. The extent of matrix effects can vary significantly between different sample types researchgate.net. To mitigate matrix effects, several strategies can be employed:
Effective Sample Cleanup: Thorough sample preparation, as described above, is the first line of defense.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for matrix effects.
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during extraction, chromatography, and ionization.
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from major matrix components can also reduce interference.
The choice of sample preparation and the strategy to address matrix effects will depend on the specific sample matrix, the required detection limit, and the analytical technique being used.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Pyridine (B92270) Chemistry
5-(3-Nitrophenyl)pyridin-2-amine is an organic compound featuring a pyridine ring substituted with a 3-nitrophenyl group at the 5-position and an amino group at the 2-position. smolecule.com Its molecular formula is C₁₁H₉N₃O₂. smolecule.com This compound is a significant member of the nitro-substituted aromatic amine class and serves as a versatile building block in organic synthesis. smolecule.com Its importance in pyridine chemistry stems from its unique structure, which combines a nucleophilic amino group and an electrophilic nitro-substituted phenyl group on a pyridine core, offering multiple sites for chemical reactions. This dual reactivity allows for a wide range of chemical transformations, contributing to the rich and diverse chemistry of pyridine derivatives. smolecule.comnih.gov
The compound is a key intermediate in the synthesis of more complex organic molecules. The amino group can act as a nucleophile, facilitating electrophilic aromatic substitution and allowing for further functionalization. smolecule.com Conversely, the nitro group can undergo nucleophilic substitution or be reduced to an amine, which can lead to derivatives with different biological activities. smolecule.comacs.org This capacity for transformation makes it a valuable precursor for creating functionalized pyridine compounds with potential applications in medicinal chemistry and materials science. smolecule.com
The structure of this compound, with its hydrogen bond donor (amino group) and acceptor sites, makes it a significant contributor to the development of supramolecular structures and molecules with specific biological targets. smolecule.comfrontiersin.org Its derivatives have been investigated for a range of biological activities, including potential use as anticancer, antimicrobial, and enzyme-inhibiting agents. smolecule.com Molecular docking studies have suggested that the compound can effectively bind to the active sites of enzymes involved in processes like neurotransmission and cancer progression. smolecule.com
Unexplored Research Avenues and Conceptual Challenges
While this compound is a valuable compound, several research avenues remain to be explored, and conceptual challenges persist.
Unexplored Research Avenues:
Comprehensive Biological Profiling: Although preliminary studies indicate potential anticancer and antimicrobial properties, a full investigation into its biological activity is lacking. smolecule.com Systematic screening against a wider range of biological targets, including various enzymes and receptors, could uncover new therapeutic applications. nih.gov
Coordination Chemistry: The nitrogen atoms in the pyridine ring and the amino group make it a potential ligand for metal complexes. smolecule.com A systematic exploration of its coordination chemistry with a variety of transition metals could lead to the development of novel catalysts, functional materials with interesting magnetic or optical properties, or metallodrugs. mdpi.com
Materials Science Applications: The application of this compound in materials science is an area with significant potential. smolecule.com Its rigid, aromatic structure and polar functional groups could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or chemical sensors.
Conceptual Challenges:
Selective Functionalization: A significant challenge in pyridine chemistry is the selective functionalization of the pyridine ring, particularly at positions that are not electronically favored for substitution. acs.org While the existing amino group directs substitution, developing synthetic methods to introduce functional groups at other positions of the pyridine or phenyl ring in this compound remains a challenge.
"Green" Synthesis: The development of more environmentally friendly and efficient synthesis methods for this compound and its derivatives is a key challenge. bcrcp.ac.in Current synthetic routes may involve harsh reaction conditions or the use of toxic reagents.
Understanding Structure-Activity Relationships (SAR): A deeper understanding of the structure-activity relationships of its derivatives is needed. smolecule.com Computational and experimental studies are required to elucidate how modifications to its structure affect its chemical and biological properties, which is crucial for the rational design of new functional molecules.
Prospective Advancements in Synthetic Accessibility and Application Diversification
Future research on this compound is likely to focus on improving its synthesis and expanding its range of applications.
Prospective Advancements in Synthetic Accessibility:
Modern Catalysis: The use of advanced catalytic systems, such as nanocatalysts or novel organometallic catalysts, could lead to more efficient, selective, and sustainable synthetic routes. bcrcp.ac.in
Multicomponent Reactions: The development of one-pot multicomponent reactions for the synthesis of this compound and its derivatives could significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. bcrcp.ac.intandfonline.com
Flow Chemistry: The application of flow chemistry techniques could enable safer, more scalable, and highly controlled production of this compound and its derivatives.
Prospective Advancements in Application Diversification:
Medicinal Chemistry: Further derivatization of the parent compound could lead to the discovery of new drug candidates with enhanced potency, selectivity, and pharmacokinetic properties for treating diseases like cancer, neurodegenerative disorders, and microbial infections. smolecule.comfrontiersin.orgnih.gov
Agrochemicals: The pyridine scaffold is present in many agrochemical products. nih.gov Investigating the potential of this compound derivatives as herbicides, insecticides, or fungicides could open up a new field of application.
Computational Design: The use of computational modeling and artificial intelligence can accelerate the discovery of new applications. mdpi.com These tools can be used to predict the properties of new derivatives and guide the synthesis of molecules with desired functionalities for specific applications in medicine, materials science, or catalysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(3-Nitrophenyl)pyridin-2-amine with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, coupling 2-aminopyridine derivatives with 3-nitrophenylboronic acid under palladium catalysis. Reaction conditions (e.g., temperature, solvent, catalyst loading) must be optimized: highlights that controlled temperatures (e.g., 80–100°C) and extended reaction times (12–24 hours) improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using TLC (to monitor progress) and NMR (to confirm structure) is essential .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm aromatic proton environments and nitro-group positioning. For instance, the nitro group in the 3-position of the phenyl ring causes distinct deshielding effects (~δ 8.5–9.0 ppm in ¹H NMR). LCMS (ESI) can verify molecular weight (e.g., [M+H]⁺ peak at m/z 230). X-ray crystallography (via SHELX programs ) resolves ambiguities in stereochemistry or crystal packing .
Q. What solvents and reaction conditions are compatible with this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for synthesis due to their ability to dissolve both aromatic and heteroaromatic components. However, DMSO may interfere with nitro-group reactivity. For solubility testing, ethanol or acetonitrile is recommended. Stability studies under varying pH (e.g., 3–10) and temperatures (25–60°C) should precede biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise in NMR chemical shifts due to solvent effects or tautomerism. For example, computed shifts (via DFT) may not account for DMSO-d6 solvent interactions. Validate computational models using explicit solvent simulations (e.g., COSMO-RS). Cross-reference with X-ray data (if available) to confirm bond lengths/angles. Case studies in demonstrate how PubChem data (experimental) and computational models (InChI) are reconciled .
Q. What strategies optimize the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer : Structural analogs (e.g., KRC-108 in ) suggest that the nitro group enhances electron-withdrawing effects, improving binding to kinase active sites. Modify substituents on the pyridine ring (e.g., introduce fluorinated groups) to enhance lipophilicity and target affinity. Use surface plasmon resonance (SPR) to quantify binding kinetics (kon/koff) and IC₅₀ values. Compare with control compounds lacking the nitro group to isolate its contribution .
Q. How should researchers address low yields in multi-step syntheses involving this compound intermediates?
- Methodological Answer : Identify bottlenecks via reaction profiling (e.g., in situ IR or HPLC). For example, nitro-group reduction steps may require palladium-on-carbon under hydrogen atmosphere. Optimize protecting groups (e.g., Boc for amines) to prevent side reactions. shows that intermediates like 5-(4-methylpiperazin-1-yl)pyridin-2-amine require strict anhydrous conditions to avoid hydrolysis .
Data Analysis and Application Questions
Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to predict binding poses with proteins like TrkA kinase (). Validate with MD simulations (GROMACS) to assess stability. QSAR models can correlate substituent effects (e.g., nitro vs. trifluoromethyl) with activity. Cross-validate predictions using experimental IC₅₀ data from kinase assays .
Q. How can researchers differentiate between isomeric byproducts formed during synthesis?
- Methodological Answer : 2D NMR (e.g., NOESY, HSQC) distinguishes regioisomers by spatial correlations. For example, para vs. meta substitution on the phenyl ring alters coupling constants in ¹H NMR. High-resolution MS/MS fragments isomers differently. ’s comparative table for trifluoromethyl analogs provides a template for structural benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
